molecular formula C21H25NO2 B5662885 2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide

2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide

Cat. No.: B5662885
M. Wt: 323.4 g/mol
InChI Key: BALSIKGNZVYMFL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide is an organic compound that features a methoxyphenyl group and a phenylcyclopentylmethyl group attached to an acetamide moiety

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 1-phenylcyclopentylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-hydroxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a ligand for alpha1-adrenergic receptors, it binds to these receptors and modulates their activity, leading to physiological effects such as vasoconstriction or relaxation of smooth muscles . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological activities.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-24-19-11-9-17(10-12-19)15-20(23)22-16-21(13-5-6-14-21)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALSIKGNZVYMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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